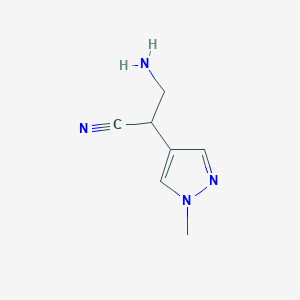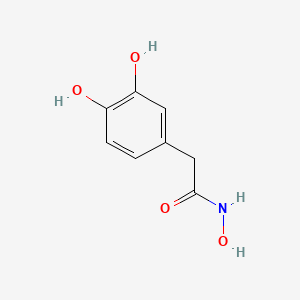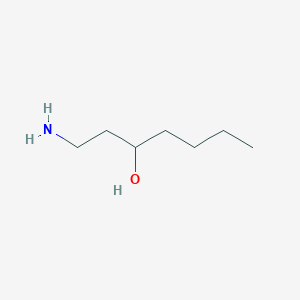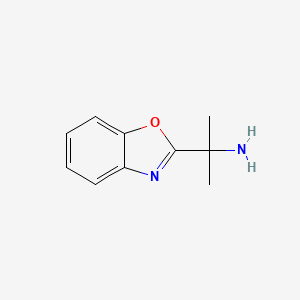
2-Amino-4,5-difluorobenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,5-difluorobenzamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₂N₂O and a molecular weight of 208.59 g/mol . It is a derivative of benzamide, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-difluorobenzamide hydrochloride typically involves the following steps:
Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Amidation: The resulting 2-amino-4,5-difluoroaniline is then reacted with a carboxylic acid derivative, such as benzoyl chloride, to form 2-Amino-4,5-difluorobenzamide.
Hydrochloride Formation: Finally, the benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using industrial-scale reactors for the nitration and reduction steps.
Continuous Amidation: Employing continuous flow reactors for the amidation step to increase efficiency and yield.
Purification: Utilizing crystallization and recrystallization techniques to purify the final product.
化学反応の分析
Types of Reactions
2-Amino-4,5-difluorobenzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Amidation and Hydrolysis: The amide bond can be formed or broken under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Carboxylic acid derivatives like acyl chlorides or anhydrides.
Hydrolysis: Acidic or basic conditions to break the amide bond.
Major Products Formed
Substitution Products: Alkylated or acylated derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced forms of the compound.
Hydrolysis Products: Corresponding carboxylic acids and amines.
科学的研究の応用
2-Amino-4,5-difluorobenzamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-4,5-difluorobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
類似化合物との比較
Similar Compounds
2-Amino-4,5-difluorobenzamide: The non-hydrochloride form of the compound.
2-Amino-3,4-difluorobenzamide: A similar compound with different fluorine substitution.
2-Amino-4,5-dichlorobenzamide: A compound with chlorine substituents instead of fluorine.
Uniqueness
2-Amino-4,5-difluorobenzamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
特性
分子式 |
C7H7ClF2N2O |
|---|---|
分子量 |
208.59 g/mol |
IUPAC名 |
2-amino-4,5-difluorobenzamide;hydrochloride |
InChI |
InChI=1S/C7H6F2N2O.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H2,11,12);1H |
InChIキー |
NIOATXZWMCDOMH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)


![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
